molecular formula C30H34N2O7 B138918 Manumycin E CAS No. 156250-43-0

Manumycin E

Cat. No. B138918
M. Wt: 534.6 g/mol
InChI Key: VVOBNOKKAUOIJN-OFFYCFQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manumycin E is a natural antibiotic that is derived from the bacterium Streptomyces parvulus. It is a potent inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. Manumycin E has been found to have several potential applications in scientific research due to its unique mechanism of action and biochemical effects.

Mechanism Of Action

Manumycin E works by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This modification involves the addition of a farnesyl group to the C-terminus of certain proteins, which is necessary for their proper function. By inhibiting farnesyltransferase, Manumycin E disrupts this process and prevents the proper functioning of the affected proteins.

Biochemical And Physiological Effects

Manumycin E has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory disease. Manumycin E has also been shown to have anti-viral properties, particularly against the hepatitis C virus.

Advantages And Limitations For Lab Experiments

Manumycin E has several advantages for use in lab experiments. It is a potent inhibitor of farnesyltransferase, making it a useful tool for studying the effects of this enzyme on cellular processes. Manumycin E also has a relatively low toxicity profile, making it suitable for use in cell culture and animal models. However, one limitation of Manumycin E is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving Manumycin E. One area of interest is its potential use in cancer therapy, particularly in combination with other anti-cancer drugs. Another potential direction is the development of more potent and selective inhibitors of farnesyltransferase, which could have broader applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of Manumycin E, and to identify any potential side effects or limitations of its use.

Scientific Research Applications

Manumycin E has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Manumycin E has also been shown to inhibit the activation of several oncogenic signaling pathways, making it a promising candidate for cancer therapy.

properties

CAS RN

156250-43-0

Product Name

Manumycin E

Molecular Formula

C30H34N2O7

Molecular Weight

534.6 g/mol

IUPAC Name

(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-10-methylundeca-2,4,6-trienamide

InChI

InChI=1S/C30H34N2O7/c1-20(2)13-9-5-3-4-6-10-14-24(35)31-21-19-30(38,29-28(39-29)27(21)37)18-12-8-7-11-15-25(36)32-26-22(33)16-17-23(26)34/h3-8,10-12,14-15,18-20,28-29,33,38H,9,13,16-17H2,1-2H3,(H,31,35)(H,32,36)/b5-3+,6-4+,8-7+,14-10+,15-11+,18-12+

InChI Key

VVOBNOKKAUOIJN-OFFYCFQJSA-N

Isomeric SMILES

CC(C)CC/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

SMILES

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Canonical SMILES

CC(C)CCC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

synonyms

manumycin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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